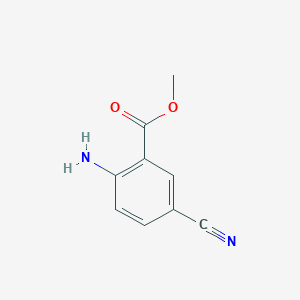

Methyl 2-amino-5-cyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVICOGIQWUAIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434836 | |

| Record name | METHYL 2-AMINO-5-CYANOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159847-81-1 | |

| Record name | METHYL 2-AMINO-5-CYANOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-5-cyanobenzoate (CAS: 159847-81-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-5-cyanobenzoate, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document details its chemical and physical properties, provides a representative synthesis protocol, summarizes its spectroscopic data, and explores its application in drug development through a relevant synthetic workflow and biological pathway analysis.

Core Chemical and Physical Properties

This compound is a pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a concise reference for laboratory use and chemical assessment.

| Property | Value | Reference |

| CAS Number | 159847-81-1 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| Appearance | Pale yellow crystalline powder | [1] |

| Melting Point | 120-126 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Amino-5-cyanobenzoic acid methyl ester, Methyl 2-amino-5-cyano-benzoate | [1][2] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the cyanation of a halogenated precursor, typically Methyl 2-amino-5-bromobenzoate or Methyl 2-amino-5-chlorobenzoate. This nucleophilic substitution reaction is a common strategy in organic synthesis to introduce a cyano group onto an aromatic ring.

Experimental Protocol: Cyanation of Methyl 2-amino-5-bromobenzoate

This protocol is adapted from established methods for the cyanation of aryl halides.

Materials:

-

Methyl 2-amino-5-bromobenzoate

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Aqueous sodium cyanide solution

-

Diatomaceous earth

Procedure:

-

Reaction Setup: In a reaction vessel, create a slurry of Copper(I) cyanide in N,N-Dimethylformamide (DMF).

-

Addition of Starting Material: Add Methyl 2-amino-5-bromobenzoate to the slurry.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

-

Work-up:

-

Cool the reaction mixture and add toluene.

-

Filter the mixture through diatomaceous earth to remove solid residues.

-

Wash the filtrate with an aqueous sodium cyanide solution, followed by water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic phase under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield this compound.

-

References

Physical and chemical properties of Methyl 2-amino-5-cyanobenzoate

An In-depth Technical Guide to Methyl 2-amino-5-cyanobenzoate

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and visualizations to support its application in research and synthesis.

Introduction

This compound (CAS No. 159847-81-1) is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its unique structure, featuring an amino group, a cyano group, and a methyl ester on a benzene ring, makes it a valuable building block in medicinal chemistry and agrochemical development.[1][2] This compound is particularly noted for its role in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals for pest control and plant growth regulation.[1] Its stability and reactivity are key attributes for innovation in chemical synthesis.[1]

Physical and Chemical Properties

This compound is a pale yellow crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [1][3][4] |

| Molecular Weight | 176.17 g/mol | [1][4][5] |

| CAS Number | 159847-81-1 | [1][3][4] |

| Appearance | Pale yellow crystalline powder | [1] |

| Melting Point | 120-126 °C | [1] |

| Boiling Point | 334.08 °C at 760 mmHg | [3] |

| Density | 1.262 g/cm³ | [3] |

| Flash Point | 155.846 °C | [3] |

| IUPAC Name | This compound | [4] |

| InChI Key | XVICOGIQWUAIAV-UHFFFAOYSA-N | [4][6] |

| SMILES | COC(=O)C1=C(C=CC(=C1)C#N)N | [4] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage | Store at 0-8 °C in a dark place under an inert atmosphere. | [1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While a complete set of experimental spectra is not publicly available, typical data from NMR and Mass Spectrometry are referenced in chemical databases.

| Spectroscopy | Data |

| ¹³C NMR | Data available on PubChem.[4] |

| Mass Spectrometry (GC-MS) | Data available on PubChem.[4] |

For reference, the related compound Methyl 2-amino-5-bromobenzoate shows characteristic ¹H NMR signals for the methyl ester protons (~3.86 ppm), aromatic protons (6.64-7.78 ppm), and amine protons (~5.61 ppm).[7] The carbonyl carbon in the ¹³C NMR spectrum appears around 168.1 ppm, and the methyl carbon is observed at approximately 51.8 ppm.[7] Similar shifts would be expected for this compound, with adjustments due to the electronic effects of the cyano group.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on methods for structurally related compounds.

Synthesis Workflow

A common synthetic route to this compound involves a multi-step process starting from a substituted aminobenzoic acid. The workflow typically includes bromination, esterification, and cyanation.

Caption: General synthesis workflow for a related aminocyanobenzoate.

Detailed Protocol (adapted from related syntheses):

-

Bromination of the Starting Material: A solution of a suitable starting material, such as methyl 2-amino-3-methylbenzoate, is treated with hydrogen bromide.[8] Subsequently, hydrogen peroxide is added dropwise at a controlled temperature.[8] The reaction progress is monitored, and upon completion, the intermediate (e.g., Methyl 2-amino-5-bromo-3-methylbenzoate) is isolated.[8]

-

Cyanation of the Brominated Intermediate: The brominated compound is reacted with a cyanide source, such as copper(I) cyanide, in a high-boiling solvent like N-methyl-2-pyrrolidinone (NMP).[8] The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide with a cyanide group.[1][8]

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and water is added to precipitate the product.[8] The solid is collected by filtration and washed with aqueous ammonia and water to remove residual copper salts.[8] Further purification can be achieved by recrystallization from a suitable solvent.

Analytical Workflow

The identity and purity of the synthesized this compound are confirmed through a standard analytical workflow.

Caption: Workflow for purification and analysis of the final product.

Detailed Protocols:

-

Thin Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for a preliminary assessment of product purity.[10] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) is used to develop the plate, which is then visualized under UV light.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the purity of the final compound.[1] A reversed-phase C18 column is typically used with a suitable mobile phase, such as a gradient of acetonitrile and water.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for unambiguous structure elucidation.

-

Sample Preparation: 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[7]

-

Data Acquisition: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).[7][10] Standard pulse programs are used for both ¹H and ¹³C data acquisition.[7]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups. The spectrum is expected to show distinct absorption bands for the N-H stretches of the amino group, the C≡N stretch of the nitrile, and the C=O stretch of the ester.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.[10] Techniques such as electron ionization (EI) or electrospray ionization (ESI) can be employed.[10][11]

Applications in Research and Development

This compound is a valuable precursor in several areas:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1]

-

Agrochemicals: The compound is utilized in the formulation of pesticides and plant growth regulators.[1][2]

-

Biotechnology: It plays a role in the development of biosensors and other biotechnological applications.[1]

-

Materials Science: It is used in the production of dyes and pigments.[2]

Conclusion

This compound is a chemical intermediate with significant potential in pharmaceutical, agrochemical, and materials science research. This guide provides essential technical data and standardized protocols to aid scientists in its synthesis, characterization, and application. Adherence to proper experimental and safety procedures is paramount when handling this compound and its synthetic precursors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 5-amino-2-cyanobenzoate [myskinrecipes.com]

- 3. This compound | 159847-81-1 [chemnet.com]

- 4. This compound | C9H8N2O2 | CID 10058039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 159847-81-1 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

Methyl 2-amino-5-cyanobenzoate molecular formula and weight

An In-depth Technical Guide to Methyl 2-amino-5-cyanobenzoate

This guide provides comprehensive information on the molecular properties, synthesis, and analysis of this compound, a versatile intermediate in the fields of pharmaceuticals and organic synthesis.[1] This compound is a valuable building block for creating more complex bioactive molecules.[1]

Molecular Formula and Weight

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | PubChem[2], Chem-Impex[1] |

| Molecular Weight | 176.17 g/mol | PubChem[2], Chem-Impex[1] |

| Exact Mass | 176.058577502 Da | PubChem[2] |

| CAS Number | 159847-81-1 | ChemNet[3] |

| Appearance | Pale yellow crystalline powder | Chem-Impex[1] |

| Melting Point | 120-126 °C | Chem-Impex[1] |

| Boiling Point | 334.08°C at 760 mmHg | ChemNet[3] |

| Density | 1.262 g/cm³ | ChemNet[3] |

Experimental Protocols

The synthesis of this compound can be approached through various established organic chemistry reactions. A common pathway involves the cyanation of a halogenated precursor, which itself is synthesized from a more basic starting material. The following protocols are illustrative of the steps that could be involved.

Bromination of an Anthranilic Acid Derivative

A common initial step in the synthesis of related compounds is the bromination of an aminobenzoic acid. For instance, in the synthesis of a similar compound, 2-amino-3,5-dibromobenzoic acid, a solution of bromine in glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate in glacial acetic acid at a controlled temperature.[4]

Palladium-Catalyzed Cyanation

The introduction of the cyano group at the 5-position can be achieved through a palladium-catalyzed cyanation reaction. This method is used for preparing various 2-amino-5-cyanobenzoic acid derivatives.[5] The reaction typically involves treating the brominated intermediate with a cyanide source, such as zinc cyanide or an alkali metal cyanide, in the presence of a palladium catalyst.[5] The choice of solvent and catalyst is crucial for the success of this step.[5] For safety, it is imperative to handle all cyanide reagents in a well-ventilated fume hood with appropriate personal protective equipment.[6]

Esterification

The final step is the esterification of the carboxylic acid group to form the methyl ester. A standard procedure for this is the Fischer esterification, where the 2-amino-5-cyanobenzoic acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[7]

Synthesis Workflow

The logical relationship of a potential synthesis pathway for this compound is depicted in the following diagram.

Caption: A potential synthetic pathway for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H8N2O2 | CID 10058039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 159847-81-1 [chemnet.com]

- 4. benchchem.com [benchchem.com]

- 5. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Navigating the Spectral Landscape of Methyl 2-amino-5-cyanobenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-5-cyanobenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's structural features through NMR spectroscopy. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted NMR data based on established chemical shift principles, alongside a detailed experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and typical chemical shifts for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.85 | d | ~ 2.0 | H-6 |

| ~ 7.30 | dd | ~ 8.5, 2.0 | H-4 |

| ~ 6.70 | d | ~ 8.5 | H-3 |

| ~ 5.80 | br s | - | -NH₂ |

| ~ 3.85 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~ 167.5 | C=O |

| ~ 152.0 | C-2 |

| ~ 137.0 | C-4 |

| ~ 135.0 | C-6 |

| ~ 119.0 | -CN |

| ~ 117.5 | C-3 |

| ~ 110.0 | C-1 |

| ~ 100.0 | C-5 |

| ~ 52.0 | -OCH₃ |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. Below is a standard experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 15-25 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter; filter if necessary.

2. NMR Spectrometer Setup:

-

The experiments should be conducted on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

The probe should be tuned and matched for both ¹H and ¹³C frequencies.

-

The magnetic field should be shimmed to achieve optimal homogeneity, using the deuterium signal from the solvent for locking.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A spectral width covering a range of -2 to 12 ppm is typically sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds is appropriate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment.

-

Spectral Width: A spectral width covering 0-220 ppm is generally required.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the longer relaxation times of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the solvent signal (e.g., CDCl₃ at 77.16 ppm) for ¹³C.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualization of Structure and Analytical Workflow

The following diagrams illustrate the chemical structure of this compound and a typical workflow for its NMR analysis.

Caption: Chemical structure of this compound.

Caption: A generalized workflow for NMR-based structural analysis.

A Technical Guide to the Solubility of Methyl 2-Amino-5-Cyanobenzoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of Methyl 2-amino-5-cyanobenzoate (C₉H₈N₂O₂) contains both polar and non-polar features, which will dictate its solubility in various solvents.

-

Polar Characteristics : The presence of an amino group (-NH₂), a cyano group (-C≡N), and a methyl ester group (-COOCH₃) imparts polarity to the molecule. These functional groups are capable of hydrogen bonding and dipole-dipole interactions.

-

Non-Polar Characteristics : The benzene ring is a significant non-polar, hydrophobic component of the structure.

Based on these features, the following solubility profile is predicted:

-

High Solubility : Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups.

-

Moderate to Good Solubility : Expected in polar protic solvents like lower alcohols (methanol, ethanol, isopropanol) and in moderately polar solvents like acetone, ethyl acetate, and acetonitrile. The ability of alcohols to both donate and accept hydrogen bonds will facilitate interaction with the amino and ester groups.

-

Poor Solubility : Expected in non-polar solvents such as hexanes, toluene, and diethyl ether, as the non-polar benzene ring is not sufficient to overcome the polarity of the functional groups.

-

Very Low to Insoluble : Predicted to be poorly soluble in water. While the polar groups can interact with water, the hydrophobic nature of the benzene ring and the overall molecular size will limit its aqueous solubility.

The following diagram illustrates the logical relationship for predicting the solubility of this compound.

Caption: Logical diagram illustrating the 'like dissolves like' principle for predicting solubility.

Quantitative Solubility Data

As no specific quantitative data is available in the literature, the following table is provided as a template for researchers to record their experimental findings. It is recommended to determine the solubility at controlled temperatures, such as ambient room temperature (e.g., 25 °C).

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established laboratory methods are recommended.

General Workflow for Quantitative Solubility Determination

The diagram below outlines a general workflow for determining the solubility of a compound using common analytical techniques.

Caption: General experimental workflow for determining quantitative solubility.

Protocol 1: Gravimetric Method

This method directly measures the mass of solute dissolved in a specific volume of solvent.

Materials:

-

This compound

-

Selected solvents

-

Volumetric flasks

-

Analytical balance

-

Stir plate and stir bars (or shaker)

-

Temperature-controlled bath (optional, for precise temperature)

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of Saturated Solution : To a vial or flask, add a known volume of the chosen solvent (e.g., 5.0 mL). Add an excess amount of this compound, ensuring a visible amount of undissolved solid remains.

-

Equilibration : Seal the container and agitate the mixture using a magnetic stirrer or a shaker at a constant temperature for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation : After equilibration, allow the mixture to settle. Carefully draw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved solids.[2]

-

Sample Measurement : Accurately pipette a known volume of the clear filtrate (e.g., 2.0 mL) into a pre-weighed, dry evaporation dish.[3]

-

Solvent Evaporation : Place the dish in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent completely.

-

Mass Determination : Once the solvent is fully evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute.

-

Calculation :

-

Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish).

-

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of filtrate used (mL).

-

Protocol 2: UV/Vis Spectrophotometry Method

This method is suitable for compounds with a UV chromophore and is generally more sensitive than the gravimetric method. It relies on measuring the absorbance of the dissolved compound and relating it to concentration via a calibration curve.

Part A: Preparation of Calibration Curve

-

Prepare Stock Solution : Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare Standard Solutions : Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing, known concentrations.

-

Measure Absorbance : Using a UV/Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound.

-

Plot Calibration Curve : Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), which is the Beer-Lambert Law relationship for this compound in the specific solvent.

Part B: Determination of Solubility

-

Prepare Saturated Solution : Follow steps 1-3 from the Gravimetric Method protocol to prepare a clear, filtered saturated solution.

-

Dilute Sample : Accurately dilute a known volume of the saturated filtrate with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded.

-

Measure Sample Absorbance : Measure the absorbance of the diluted sample at λ_max.

-

Calculation :

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor.[4]

-

Conclusion

This guide provides a framework for understanding and experimentally determining the solubility of this compound. Based on its chemical structure, it is predicted to be soluble in polar organic solvents and poorly soluble in water and non-polar solvents. For drug development and process chemistry, it is crucial to confirm these predictions with quantitative data. The detailed gravimetric and UV/Vis spectrophotometry protocols provided herein offer robust and reliable methods for researchers to generate this critical data, enabling informed decisions in solvent selection for synthesis, purification, and formulation.

References

A Technical Guide to Aromatic C9H8N2O2 Isomers for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of select aromatic compounds with the chemical formula C9H8N2O2. The focus is on isomers that have shown promise in preclinical research, particularly as receptor antagonists and antimicrobial agents. This document furnishes IUPAC nomenclature, quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support ongoing research and development efforts.

Identified Aromatic Isomers of C9H8N2O2 and their IUPAC Names

Several aromatic isomers with the molecular formula C9H8N2O2 have been identified in chemical literature. The IUPAC (International Union of Pure and Applied Chemistry) names for some of these compounds are provided below.

| Structure | IUPAC Name |

| 2-methyl-4-nitro-1H-indole | 2-methyl-4-nitro-1H-indole[1] |

| 2-methyl-6-nitro-1H-indole | 2-methyl-6-nitro-1H-indole[2] |

| 1-methyl-3-nitro-1H-indole | 1-methyl-3-nitro-1H-indole |

| 2-methyl-1-nitroindole | 2-methyl-1-nitroindole[3] |

| 5-methoxy-1H-indazole-3-carbaldehyde | 5-methoxy-1H-indazole-3-carbaldehyde[4] |

Section 1: 4-Nitroindole Derivatives as 5-HT2A Receptor Antagonists

A series of 4-nitroindole sulfonamides have been identified as potent antagonists of the 5-HT2A receptor, a key target in the development of treatments for various neuropsychiatric disorders.

Quantitative Data: 5-HT2A Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of a novel series of 4-nitroindole sulfonamides for the human 5-HT2A and 5-HT2C receptors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Most of the synthesized compounds demonstrated IC50 values of less than 1µM for the 5-HT2A receptor.[5][6]

| Compound ID | 5-HT2A IC50 (µM) | 5-HT2C IC50 (µM) | Reference |

| Series of 4-nitroindole sulfonamides | < 1 | High selectivity over 5-HT2C | [5][6] |

Note: Specific IC50 values for individual compounds in the series were not publicly available in the reviewed literature. The provided data reflects the general potency of the series as reported in the source.

Experimental Protocols

The synthesis of 4-nitroindole sulfonamides typically involves a multi-step process. A general procedure is outlined below, based on standard organic synthesis methodologies.

-

Preparation of 4-nitroindole: 4-nitroindole can be synthesized via the Reissert indole synthesis.[7] This involves the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate and oxalic acid, followed by treatment with a base such as potassium ethoxide.[8]

-

Sulfonylation: The synthesized 4-nitroindole is then reacted with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

-

Introduction of the Methyleneamino-N,N-dimethylformamidine group: The final step involves the addition of the methyleneamino-N,N-dimethylformamidine moiety to the sulfonamide. This can be achieved through a condensation reaction with a suitable reagent.

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor.

-

Membrane Preparation:

-

Human 5-HT2A receptors are stably expressed in a suitable cell line, such as Chinese Hamster Ovary (CHO-K1) cells.

-

The cells are cultured and harvested.

-

Cell membranes are prepared by homogenization in an ice-cold buffer, followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in an assay buffer.[5]

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added: assay buffer, a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin), and varying concentrations of the test compound.

-

The reaction is initiated by the addition of the receptor membrane preparation.

-

The plates are incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway Diagram

Caption: 5-HT2A Receptor Antagonism by 4-Nitroindole Derivatives.

Section 2: Quinoxaline Derivatives with Antibacterial Activity

Derivatives of 2-hydrazinyl-3-methyl-6-nitroquinoxaline, which share the C9H8N2O2 core structure, have demonstrated promising antibacterial properties.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of a series of 3-methylquinoxaline-2-hydrazone derivatives was evaluated against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized below.

| Compound ID | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Series of 3-methylquinoxaline-2-hydrazones | Gram-positive & Gram-negative bacteria | 0.0313 - 0.250 | 0.0625 - 0.250 | [2] |

Note: The table presents the range of activities observed for the series of synthesized compounds against the tested bacterial strains. For detailed data on individual compounds and specific bacterial strains, please refer to the cited literature.

Experimental Protocols

The synthesis of these derivatives involves the reaction of 2-hydrazinyl-3-methyl-6-nitroquinoxaline with various substituted acetophenones.[2]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized quinoxaline derivatives.

-

Preparation of Bacterial Inoculum:

-

The bacterial strains are cultured on a suitable agar medium.

-

A suspension of the bacteria is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard.

-

-

Preparation of Test Compounds:

-

Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well of the microtiter plate.

-

The plate is incubated under appropriate conditions for the specific bacterial strain (e.g., 37°C for 24 hours).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

-

-

Determination of MBC (Minimum Bactericidal Concentration):

-

A small aliquot from the wells showing no visible growth is subcultured onto an agar plate.

-

The plate is incubated, and the MBC is determined as the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria.

-

Experimental Workflow Diagram

Caption: Workflow for Determining MIC and MBC of Quinoxaline Derivatives.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives - Archive Science [catalog.journals4promo.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101823992A - Preparation method of 4-nitroindole - Google Patents [patents.google.com]

An In-depth Technical Guide on Methyl 2-amino-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthesis of Methyl 2-amino-5-cyanobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.

Physicochemical Properties

This compound is a fine chemical intermediate with the molecular formula C₉H₈N₂O₂. Its appearance is that of a pale yellow crystalline powder.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Melting Point | 120-126 °C[1] |

| Molecular Weight | 176.17 g/mol |

| Appearance | Pale yellow crystalline powder[1] |

| Boiling Point | 334.08 °C at 760 mmHg |

| Density | 1.262 g/cm³ |

| Flash Point | 155.846 °C |

Experimental Protocols

The appearance of a chemical compound is a fundamental physical property that can be determined through visual inspection.

Methodology:

-

A small, representative sample of this compound is placed on a clean, white surface, such as a watch glass or a piece of weighing paper.

-

The sample is observed under adequate, neutral lighting against the white background.

-

The color (e.g., white, off-white, yellow, etc.) and the physical form (e.g., crystalline, amorphous, powder, etc.) of the substance are recorded. For crystalline solids, the nature of the crystals (e.g., needles, plates, prisms) can also be noted if observable.

-

This observation should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary melting point tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Melting Point Apparatus: The loaded capillary tube is placed into a calibrated melting point apparatus.

-

Measurement:

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to ensure accurate determination.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.

-

-

For high accuracy, the determination should be repeated at least twice, and the average value reported.

Synthesis Workflow

This compound is commonly synthesized via a cyanation reaction, where the bromo-substituent on the aromatic ring of a precursor is replaced with a cyano group. A typical laboratory-scale synthesis involves the use of copper(I) cyanide.

The following diagram illustrates the experimental workflow for the synthesis of this compound from Methyl 2-amino-5-bromobenzoate.

Caption: Synthesis workflow for this compound.

This protocol is adapted from a similar synthesis of a related compound and outlines the cyanation of Methyl 2-amino-5-bromobenzoate.

Materials:

-

Methyl 2-amino-5-bromobenzoate

-

Copper(I) cyanide (CuCN)

-

N-Methyl-2-pyrrolidinone (NMP)

-

Ammonia solution (e.g., 12% in H₂O)

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a stirrer and a condenser, combine Methyl 2-amino-5-bromobenzoate and N-methyl-2-pyrrolidinone (NMP).

-

Add copper(I) cyanide to the mixture.

-

Heat the reaction mixture to 170 °C for 4 hours with continuous agitation.

-

After the reaction is complete, cool the mixture to 120 °C.

-

Slowly add hot water (90 °C) dropwise to the reaction mixture over a period of 30 minutes to precipitate the product.

-

Filter the resulting suspension to isolate the solid product.

-

Wash the collected solid sequentially with an ammonia solution and then with water.

-

Dry the purified solid in a vacuum oven at 50 °C to obtain this compound.

References

An In-depth Technical Guide to the Key Reactive Sites of Methyl 2-amino-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-cyanobenzoate is a multifaceted molecule whose chemical reactivity is governed by the interplay of an electron-donating amino group and two electron-withdrawing groups—a cyano and a methyl ester substituent—on an aromatic ring. This guide provides a comprehensive analysis of the principal reactive sites of this compound, detailing the electronic and steric influences that dictate its behavior in chemical transformations. We present a compilation of spectroscopic data, detailed experimental protocols for key reactions, and a discussion of its application as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its unique substitution pattern, featuring both nucleophilic and electrophilic centers, as well as a reactive aromatic ring, allows for a diverse range of chemical modifications. Understanding the reactivity of each functional group and the aromatic system is crucial for its effective utilization in the development of novel compounds. This guide aims to provide a detailed overview of these reactive sites to aid researchers in designing synthetic strategies and exploring the potential of this versatile molecule.

Spectroscopic and Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in synthesis. The following tables summarize key spectroscopic and physical data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 159847-81-1 | [2] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 250-255 °C | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Characteristic Peaks/Signals | Reference |

| ¹H NMR | δ (ppm): 7.9-8.1 (d, 1H, Ar-H), 7.4-7.6 (dd, 1H, Ar-H), 6.7-6.9 (d, 1H, Ar-H), 5.5-6.0 (br s, 2H, -NH₂), 3.8-3.9 (s, 3H, -OCH₃) | Estimated from related compounds[4][5][6] |

| ¹³C NMR | δ (ppm): ~167 (C=O), ~150 (C-NH₂), ~135 (Ar-C), ~133 (Ar-C), ~120 (C≡N), ~118 (Ar-C), ~115 (Ar-C), ~105 (Ar-C), ~52 (-OCH₃) | Estimated from related compounds[4][5][7] |

| FTIR | ν (cm⁻¹): 3400-3300 (N-H stretch), 2220-2230 (C≡N stretch), 1700-1720 (C=O stretch), 1600-1450 (aromatic C=C stretch) | Estimated from general FTIR data[8] |

| Mass Spectrometry (m/z) | 176.06 (M⁺) | [2] |

Analysis of Key Reactive Sites

The reactivity of this compound can be rationalized by considering the electronic effects of its three substituents on the benzene ring.

-

Amino Group (-NH₂): This is a strong electron-donating group through resonance and is activating. It directs electrophilic aromatic substitution to the ortho and para positions. It is also a nucleophilic site and can undergo reactions such as acylation and diazotization.

-

Cyano Group (-CN): This is a strong electron-withdrawing group through both induction and resonance, and is deactivating. It directs electrophilic aromatic substitution to the meta position. The nitrile carbon is electrophilic and can be susceptible to nucleophilic attack, and the triple bond can be reduced.

-

Methyl Ester Group (-COOCH₃): This is a deactivating, electron-withdrawing group that directs electrophilic aromatic substitution to the meta position. The carbonyl carbon is an electrophilic site for nucleophilic acyl substitution.

The positions on the aromatic ring have varying electron densities, making them susceptible to electrophilic attack in a regioselective manner. The amino group's powerful activating and ortho, para-directing effect is the dominant influence.

Experimental Protocols

The following protocols are representative examples of reactions that can be performed at the various reactive sites of this compound.

Electrophilic Aromatic Substitution: Bromination

This protocol describes the bromination of an activated aromatic ring, analogous to the reactivity of this compound.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol.[1][9]

Reaction of the Amino Group: Acylation

This protocol details the acylation of the amino group.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

-

Add pyridine (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]

Reaction of the Ester Group: Amide Formation

This protocol describes the conversion of the methyl ester to an amide.

Materials:

-

This compound

-

Methylamine (40% in water)

-

Methanol

-

Sodium methoxide

Procedure:

-

Dissolve this compound (1 equivalent) in methanol in a sealed reaction vessel.

-

Add a catalytic amount of sodium methoxide.

-

Add an excess of methylamine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.[11][12]

Application in Synthesis: A Workflow for Bioactive Molecule Production

This compound is a key intermediate in the synthesis of various pharmaceuticals. One notable application is in the preparation of quinazolinone derivatives, which are known to possess a wide range of biological activities. The following workflow illustrates the synthesis of a 6-cyanoquinazolin-4(3H)-one derivative.

This synthetic pathway highlights the utility of this compound as a scaffold for building more complex, biologically active molecules. The initial cyclization reaction utilizes the amino group and the ester, while the subsequent alkylation demonstrates the reactivity of the quinazolinone ring system.[13][14]

Conclusion

This compound is a molecule with a rich and varied reactivity profile. The strategic placement of electron-donating and electron-withdrawing groups creates a nuanced landscape of reactive sites. The aromatic ring is activated towards electrophilic substitution at specific positions, while the amino, cyano, and ester functionalities provide handles for a wide array of chemical transformations. A thorough understanding of these reactive sites, as detailed in this guide, is paramount for leveraging this versatile building block in the design and synthesis of novel compounds for pharmaceutical and other applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H8N2O2 | CID 10058039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 12. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Methyl 2-amino-5-cyanobenzoate for Researchers and Drug Development Professionals

Introduction

Methyl 2-amino-5-cyanobenzoate is a key chemical intermediate with significant applications in the pharmaceutical and life sciences sectors. Its unique trifunctional structure, featuring an aromatic amine, a nitrile group, and a methyl ester, makes it a versatile building block for the synthesis of a wide array of complex organic molecules. This guide provides an in-depth overview of commercially available high-purity this compound, its applications in drug discovery, and detailed experimental considerations.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, often with purities suitable for research and development purposes. High-purity grades are essential for ensuring reproducibility in experimental settings and for meeting the stringent quality requirements of pharmaceutical synthesis. Below is a comparative table of representative commercial suppliers and their typical product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage Conditions |

| Appchem | 159847-81-1 | C₉H₈N₂O₂ | 176.17 | Inquire for details | Not specified | Not specified |

| BLD Pharm | 159847-81-1 | C₉H₈N₂O₂ | 176.17 | Inquire for details | Not specified | Keep in dark place, inert atmosphere, 2-8°C[1] |

| Sigma-Aldrich | 159847-81-1 | C₉H₈N₂O₂ | Not specified | Not specified | Not specified | Not specified |

| DaogeChem | 159847-81-1 | C₉H₈N₂O₂ | 176.1720 | Inquire for details | Not specified | Not specified |

Note: Purity and other specifications can vary by batch and grade. It is recommended to request a certificate of analysis (CoA) from the supplier for detailed quantitative data.

Applications in Drug Discovery and Medicinal Chemistry

The chemical architecture of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds and other pharmacologically active agents. The amino group serves as a nucleophile or a site for diazotization, the cyano group can be hydrolyzed, reduced, or converted into other functional groups, and the ester moiety allows for modifications or can act as a handle for further reactions.

This compound is a valuable starting material for the creation of molecules that can interact with biological targets such as enzymes and receptors.[2] Its derivatives have been explored in the development of novel therapeutics.

Experimental Protocols

Synthesis of this compound from Methyl 2-amino-5-bromobenzoate

A common synthetic route to this compound involves the cyanation of a halogenated precursor. The following protocol is adapted from a patented method for a similar compound and serves as a representative example.[3]

Materials:

-

Methyl 2-amino-5-bromobenzoate

-

Copper(I) cyanide (CuCN)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ammonia solution (12% in H₂O)

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, combine Methyl 2-amino-5-bromobenzoate (1 equivalent) and N-Methyl-2-pyrrolidone (NMP).

-

Add copper(I) cyanide (CuCN) (approximately 1.02 equivalents) to the mixture.

-

Heat the reaction mixture to 170°C with constant stirring for 4 hours.

-

After the reaction is complete, cool the mixture to 120°C.

-

Slowly add hot deionized water (90°C) to the reaction mixture over 30 minutes to precipitate the product.

-

Filter the resulting suspension to isolate the crude solid.

-

Wash the solid twice with a 12% ammonia solution in water.

-

Wash the solid twice with deionized water.

-

Dry the purified product in a vacuum drying cabinet at 50°C to obtain this compound.

Note: This is a generalized procedure. Reaction conditions, stoichiometry, and purification methods may require optimization. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Visualization of Synthetic Pathway

The following diagram illustrates the role of this compound as a key intermediate in a hypothetical synthetic pathway to a bioactive molecule.

Caption: Synthetic pathway from a halogenated precursor to a bioactive molecule via this compound.

Logical Workflow in Drug Discovery

The utility of this compound in a drug discovery program can be visualized as part of a larger workflow.

References

Initial Biological Activity Screening of Methyl 2-amino-5-cyanobenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-cyanobenzoate serves as a versatile starting scaffold for the synthesis of a diverse array of heterocyclic and substituted derivatives. Its inherent structural motifs—an aromatic amine, an ester, and a nitrile group—offer multiple reaction sites for chemical modification, making it a compound of significant interest in medicinal chemistry. This technical guide outlines the foundational methodologies for conducting an initial biological activity screening of novel derivatives synthesized from this core. The primary focus is on the evaluation of their potential as antimicrobial and anticancer agents. While comprehensive screening data for a wide range of simple this compound derivatives is not extensively available in the public domain, this document provides standardized, detailed experimental protocols and illustrative data based on structurally related compounds. Furthermore, it includes visualizations of a typical screening workflow and a key signaling pathway often implicated in cancer, providing a robust framework for researchers initiating drug discovery programs with this promising scaffold.

Introduction

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in pharmaceutical research. Small molecules that can be readily synthesized and modified are at the forefront of this effort. This compound is one such molecule, offering a platform for the development of compounds with potential biological activities. Its derivatives have been explored as intermediates in the synthesis of more complex molecules, including inhibitors of phosphodiesterase 5 (PDE5) and Phosphoinositide 3-kinase (PI3K), as well as antiviral agents.[1][2][3] This guide focuses on the preliminary assessment of new derivatives for two of the most critical areas of drug development: antimicrobial and anticancer activities.

Synthesis of Derivatives

The chemical versatility of this compound allows for the synthesis of a variety of derivatives. The aromatic amine can undergo reactions such as acylation, alkylation, and diazotization, while the ester group can be hydrolyzed or amidated. The nitrile group can also be a site for further chemical transformations.

Example Synthesis: N-acylation

A common synthetic route to generate derivatives is the acylation of the 2-amino group. For instance, the reaction of this compound with an acyl chloride (e.g., methyl 3-chloro-3-oxopropionate) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) can yield the corresponding N-acylated derivative.[4]

Biological Activity Screening: Data Presentation

The following tables present illustrative quantitative data for the biological activity of hypothetical this compound derivatives. This data is modeled on findings for structurally similar aminobenzoate derivatives and serves as a template for presenting screening results.

Table 1: Illustrative Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration, MIC in µg/mL)

| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans |

| M2A5C-001 | N-acetyl | >100 | >100 | >100 |

| M2A5C-002 | N-benzoyl | 50 | 64 | 128 |

| M2A5C-003 | Schiff Base (benzaldehyde) | 32 | 50 | 64 |

| M2A5C-004 | Thiazole derivative | 16 | 32 | 32 |

| Ampicillin | (Control) | 2 | 4 | N/A |

| Fluconazole | (Control) | N/A | N/A | 8 |

Table 2: Illustrative Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound ID | Derivative Type | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |

| M2A5C-001 | N-acetyl | >100 | >100 | >100 |

| M2A5C-002 | N-benzoyl | 75.2 | 89.4 | 92.1 |

| M2A5C-003 | Schiff Base (benzaldehyde) | 45.8 | 55.3 | 60.7 |

| M2A5C-004 | Thiazole derivative | 22.5 | 30.1 | 28.4 |

| Doxorubicin | (Control) | 0.8 | 1.2 | 1.0 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of biological activity screening.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Microbial Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated until the turbidity reaches the equivalent of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anticancer Activity Screening

MTT Assay for Cytotoxicity (IC50) Determination

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

Visual representations of experimental workflows and biological pathways are essential for clear communication and understanding in technical documentation.

Caption: A generalized workflow for the synthesis and initial biological screening of this compound derivatives.

Caption: The PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, and a potential target for anticancer derivatives.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive framework for the initial biological screening of its derivatives, with a focus on antimicrobial and anticancer activities. By employing the detailed experimental protocols for determining MIC and IC50 values, researchers can systematically evaluate the potential of their synthesized compounds. The illustrative data tables and workflow diagrams offer a clear structure for data presentation and experimental planning. While the search for potent and selective drug candidates is a complex process, the methodologies outlined herein provide the essential first steps in the journey of drug discovery from this promising chemical entity. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic screening to uncover novel therapeutic leads.

References

- 1. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2023239710A1 - Benzopyrimidin-4(3h)-ones as pi3k inhibitors - Google Patents [patents.google.com]

- 3. Piperazinobenzodiazepinones: New Encephalitic Alphavirus Inhibitors via Ring Expansion of 2-Dichloromethylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In-Depth Technical Guide: Storage and Stability of Methyl 2-amino-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of Methyl 2-amino-5-cyanobenzoate, a key intermediate in pharmaceutical synthesis. Understanding the stability of this compound is critical for ensuring its quality, purity, and performance in downstream applications, particularly in drug development where consistency and control are paramount.

Overview of this compound

This compound is a pale yellow crystalline powder with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1] Its structure, featuring an aminobenzoate core with a nitrile substituent, makes it a versatile building block in the synthesis of a variety of biologically active molecules.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is essential. The following conditions are recommended based on available data from suppliers and safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0°C to 8°C | To minimize the rate of potential degradation reactions. |

| Light | Protect from light | The compound may be altered by light. |

| Atmosphere | Store under an inert gas | To prevent oxidation. |

| Container | Tightly sealed, preferably glass | To prevent contamination and reaction with atmospheric moisture. |

| Environment | Cool, dry, well-ventilated area | To prevent moisture uptake and degradation. |

Note: Avoid storage with strong oxidizing agents, as they are incompatible with this compound.

Stability Profile

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. While specific thermogravimetric analysis (TGA) data is not available for this compound, it is advisable to adhere strictly to the recommended refrigerated storage to minimize the risk of thermal decomposition.

Photostability

Aromatic compounds, particularly those with amino and cyano functionalities, can be susceptible to photodegradation. It is crucial to store this compound in light-resistant containers to prevent the formation of photodegradation products, which could compromise its purity and reactivity.

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the formation of 2-amino-5-cyanobenzoic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.

Oxidative Stability

The presence of an amino group on the aromatic ring makes the molecule susceptible to oxidation. Contact with strong oxidizing agents should be avoided to prevent the formation of colored impurities and other degradation products. Storage under an inert atmosphere is recommended to minimize oxidative degradation.

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible under stress conditions:

References

An In-depth Technical Guide to the Safe Handling of Methyl 2-amino-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling precautions, and relevant technical data for Methyl 2-amino-5-cyanobenzoate (CAS No: 159847-81-1). The information is intended to ensure safe laboratory practices for professionals involved in research and development.

Physicochemical Properties

This compound is a chemical intermediate utilized in the synthesis of more complex molecules, particularly within medicinal chemistry and the development of dyes and agrochemicals.[1] Its bifunctional nature, containing both an amino and a cyano group, makes it a versatile building block.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 159847-81-1 | [2] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Boiling Point | 384.5±32.0 °C at 760 mmHg (estimated for isomer) | [1] |

Hazard Identification and GHS Classification

Based on available safety data sheets, this compound is classified as a hazardous substance. Isomers and related compounds are known to cause skin, eye, and respiratory irritation.[3]

| GHS Classification | Hazard Statement | Pictogram |

| Flammable Liquids, Category 4 | H227: Combustible liquid | No Pictogram |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Reproductive Toxicity, Category 2 | H361: Suspected of damaging fertility or the unborn child | GHS08 (Health Hazard) |

| Short-term (acute) aquatic hazard, Category 3 | H402: Harmful to aquatic life | No Pictogram |

Precautionary Statements Summary: Users should obtain special instructions before use, avoid handling until all safety precautions are understood, and keep the substance away from heat and open flames. It is crucial to wash skin thoroughly after handling and to avoid eating, drinking, or smoking in the work area. Release into the environment should be avoided.

Safe Handling and Storage

Proper handling and storage are critical to minimize risk. This involves a combination of engineering controls, personal protective equipment, and safe work practices.

Engineering Controls and Personal Protective Equipment (PPE)

Adequate ventilation is paramount. Use of a local exhaust ventilation system or handling the product within a closed system is recommended.[4][5] Safety showers and eyewash stations should be readily accessible. The following workflow outlines the process for selecting and using appropriate PPE.

Caption: Workflow for PPE Selection and Use.

General Handling and Storage Practices

-

Handling: Avoid all personal contact with the substance.[6] Do not breathe vapors or dust. When handling, ensure containers are kept securely sealed when not in use.[6]

-

Storage: Store in a cool (2-10 °C), dry, and well-ventilated area.[4] The container should be protected from light and kept tightly closed, potentially packed under an inert gas.[4] Store away from incompatible materials such as strong oxidizing agents.[4][7]

Emergency and First-Aid Procedures

In the event of exposure or an accident, immediate and appropriate action is essential.

| Exposure Route | First-Aid Measure |

| Ingestion | If swallowed, call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Immediately make the victim drink water (two glasses at most). |

| Inhalation | Move the person into fresh air. If symptoms persist, call a physician.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician if irritation occurs. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[4] |

Accidental Release Measures

For any spill, the primary goals are to ensure personnel safety, prevent the spill from spreading, and decontaminate the area.

Caption: General Workflow for Accidental Spill Response.

For major spills, evacuate the danger area, observe emergency procedures, and consult an expert. Prevent the substance from entering drains.

Fire-Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Vapors are heavier than air and may spread along floors. Hazardous decomposition products include carbon oxides and nitrogen oxides.[7]

Experimental Protocol: Representative Synthesis

This compound is an intermediate, not typically used as a primary reactant. The following is a representative protocol for the synthesis of a related compound, methyl 2-amino-5-cyano-3-methylbenzoate, via a cyanation reaction, illustrating a key transformation involving the cyano group. This method is adapted from patent literature.[8]

Reaction: Conversion of Methyl 2-amino-5-bromo-3-methylbenzoate to Methyl 2-amino-5-cyano-3-methylbenzoate.

Safety Warning: This reaction uses copper(I) cyanide, which is highly toxic. All handling must be performed in a certified fume hood with appropriate PPE, and measures must be in place to handle cyanide-containing waste.

Materials:

-

Methyl 2-amino-5-bromo-3-methylbenzoate

-

Copper(I) Cyanide (CuCN)

-

N-methyl-2-pyrrolidinone (NMP) as solvent

-

Water

Procedure:

-

Charge a reaction vessel with Methyl 2-amino-5-bromo-3-methylbenzoate (1 equivalent), copper(I) cyanide (approx. 1.02 equivalents), and NMP.[8]

-

Heat the mixture to 170 °C with agitation for approximately 4 hours.[8]

-

Monitor the reaction for completion (e.g., by TLC or LC-MS).

-

Cool the reaction mixture to 120 °C.[8]

-

Carefully add hot water (90 °C) to the reaction mixture.[8]

-

The resulting solid is filtered, washed with an ammonia solution and then with water.[8]

-

The final product is dried in a vacuum oven at 50 °C.[8]

Caption: Workflow for a Representative Cyanation Synthesis.

Disposal Considerations

All waste materials, including the substance itself, contaminated absorbents, and empty containers, must be disposed of as hazardous waste. Disposal should be carried out at an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not allow the product to be released into the environment.

References

- 1. Methyl 5-amino-2-cyanobenzoate [myskinrecipes.com]

- 2. This compound | C9H8N2O2 | CID 10058039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: The Utility of Methyl 2-amino-5-cyanobenzoate in the Synthesis of Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-amino-5-cyanobenzoate is a versatile bifunctional molecule increasingly recognized for its role as a key intermediate in the synthesis of a variety of pharmaceutical active ingredients (APIs).[1][2] Its structure, featuring both a nucleophilic amino group and an electrophilic ester, alongside a cyano group that can be further manipulated, makes it a valuable building block in the construction of complex heterocyclic systems present in many modern therapeutics. This document provides an overview of its application, with a focus on its role in the synthesis of the anti-epileptic drug Perampanel, and includes detailed protocols and relevant biological pathway information.

Application in the Synthesis of Perampanel

Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[3] Its synthesis often involves the construction of a substituted pyridone core, to which a 2-cyanophenyl group is attached. This compound can serve as a precursor to this crucial 2-cyanophenyl moiety.

Experimental Workflow for Perampanel Synthesis Intermediate:

The following diagram outlines a potential synthetic workflow starting from this compound to a key intermediate for Perampanel.

Caption: A generalized workflow for the synthesis of a key Perampanel intermediate from this compound.

Detailed Experimental Protocols

The following protocols are representative examples based on established chemical transformations and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of Methyl 2-bromo-5-cyanobenzoate

This protocol describes the conversion of this compound to Methyl 2-bromo-5-cyanobenzoate via a Sandmeyer reaction.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a stirrer and a thermometer, dissolve this compound (1.0 eq) in a mixture of HBr and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-